molecular formula C56H80O2 B12052139 Menaquinone-9-13C6

Menaquinone-9-13C6

Cat. No.: B12052139
M. Wt: 791.2 g/mol
InChI Key: WCRXHNIUHQUASO-PESLFLFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menaquinone-9-13C6 is a labeled form of Menaquinone-9, which is a subtype of Vitamin K2. Vitamin K2 is a lipid-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the compound are replaced with the stable isotope carbon-13, making it useful for various scientific research applications, particularly in tracing and quantification studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menaquinone-9-13C6 typically involves the incorporation of carbon-13 into the menaquinone structure. This can be achieved through chemical synthesis using labeled precursors. The process often involves multiple steps, including the formation of the naphthoquinone ring and the attachment of the polyisoprenyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. These microorganisms are fed with carbon-13 labeled substrates, which are then incorporated into the menaquinone structure during biosynthesis. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Menaquinone-9-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function and stability in biological systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce hydroquinone forms .

Scientific Research Applications

Menaquinone-9-13C6 has a wide range of scientific research applications:

Mechanism of Action

Menaquinone-9-13C6 exerts its effects by participating in the electron transport chain in bacteria, where it plays a crucial role in ATP generation. It acts as an electron carrier, shuttling electrons between different enzyme complexes. In humans, it functions as a cofactor for γ-glutamyl carboxylase, which is involved in the carboxylation of specific proteins required for blood clotting and bone health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Menaquinone-9-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require precise tracing and quantification. This labeling allows for detailed studies of metabolic pathways and the behavior of Vitamin K2 in various biological systems .

Properties

Molecular Formula

C56H80O2

Molecular Weight

791.2 g/mol

IUPAC Name

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione

InChI

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i12+1,13+1,38+1,39+1,53+1,54+1

InChI Key

WCRXHNIUHQUASO-PESLFLFUSA-N

Isomeric SMILES

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.